Lipophilicity and Molecular Flexibility Comparison
The cyclobutyl substituent in 5-bromo-N-cyclobutyl-2-methoxyaniline confers reduced lipophilicity and fewer rotatable bonds compared to the linear N-butyl analog 5-bromo-N-butyl-2-methoxyaniline. The target compound exhibits an XLogP3 of approximately 3.1 [1], whereas the N-butyl comparator has an XLogP3 of 3.5 [2], yielding a ΔXLogP3 of -0.4. Additionally, the cyclobutyl derivative contains 3 rotatable bonds versus 5 rotatable bonds for the N-butyl analog [2][3].
| Evidence Dimension | Lipophilicity (XLogP3) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1; 3 rotatable bonds |
| Comparator Or Baseline | 5-Bromo-N-butyl-2-methoxyaniline: XLogP3 = 3.5; 5 rotatable bonds |
| Quantified Difference | ΔXLogP3 = -0.4; Δ Rotatable Bonds = -2 |
| Conditions | Computed physicochemical properties via XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem) |
Why This Matters
Lower lipophilicity and reduced molecular flexibility may translate to improved solubility, lower non-specific binding, and better oral bioavailability profiles in drug discovery programs [4].
- [1] Kuujia. N-Cyclobutyl-2-methoxyaniline (CAS 1247153-22-5) Chemical and Physical Properties: XLogP3. Accessed April 2026. View Source
- [2] PubChem. 5-Bromo-N-butyl-2-methoxyaniline (CID 61060095). Computed Properties: XLogP3, Rotatable Bond Count. Accessed April 2026. View Source
- [3] ChemSrc. N-Cyclobutyl-2-methoxyaniline (CAS 1247153-22-5) Computed Properties. Updated September 2024. View Source
- [4] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. (Class-level inference for aniline derivatives) View Source
